molecular formula C16H20O4 B13092186 (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

Cat. No.: B13092186
M. Wt: 276.33 g/mol
InChI Key: YDLPEYDBEHTEBJ-AWEZNQCLSA-N
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Description

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a cyclopentyl ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate leaving group under basic conditions.

    Cyclopentyl Ring Introduction: The cyclopentyl ring can be introduced via a cyclization reaction, often involving a cyclopentyl halide and a suitable nucleophile.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be formed through a series of oxidation and reduction reactions, starting from a suitable precursor such as a butanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentyl ring can provide steric hindrance. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxybenzoic acid: Similar in structure but lacks the cyclopentyl ring.

    3-Benzyloxyphenylboronic acid: Contains a benzyloxy group but has different functional groups and reactivity.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m0/s1

InChI Key

YDLPEYDBEHTEBJ-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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